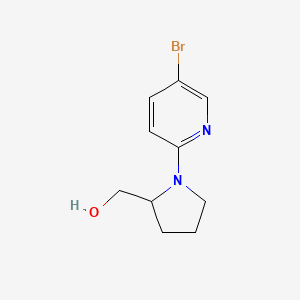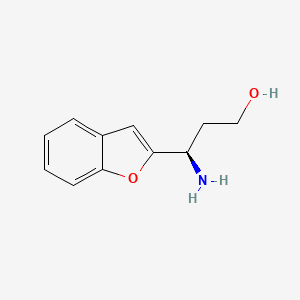![molecular formula C9H5ClF2OS B12974126 6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzaldehyde and ethyl-2-mercaptoacetate.
Formation of Benzothiophene Core: The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base like potassium carbonate at room temperature produces benzo[b]thiophene-2-carboxylate derivatives.
Hydrolysis and Functionalization: The benzo[b]thiophene-2-carboxylate derivatives are then hydrolyzed in the presence of potassium hydroxide to obtain the corresponding carboxylic acids, which are further functionalized to introduce the difluoromethyl and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution of the chlorine atom could yield various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in studying the interactions of benzothiophene derivatives with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to and inhibit the activity of certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-carboxylate: A precursor in the synthesis of 6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol.
3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene: Another benzothiophene derivative with high antioxidant capacities.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial and antifungal properties.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to biological targets and improve its stability under various conditions.
Propiedades
Fórmula molecular |
C9H5ClF2OS |
|---|---|
Peso molecular |
234.65 g/mol |
Nombre IUPAC |
6-chloro-2-(difluoromethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H5ClF2OS/c10-4-1-2-5-6(3-4)14-8(7(5)13)9(11)12/h1-3,9,13H |
Clave InChI |
FBVMMXCAMUFIAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=C2O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



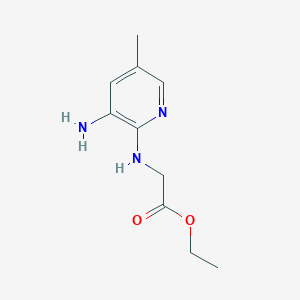
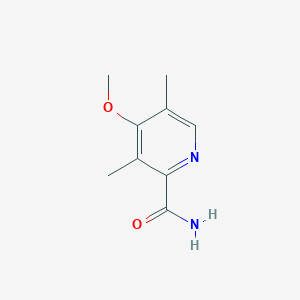
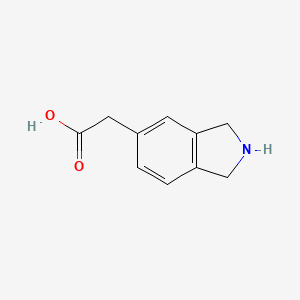
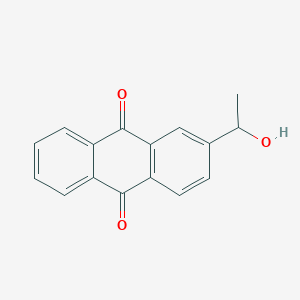

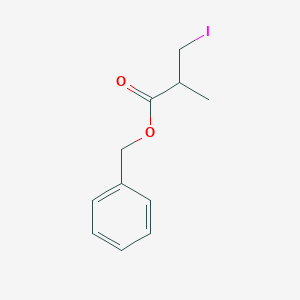
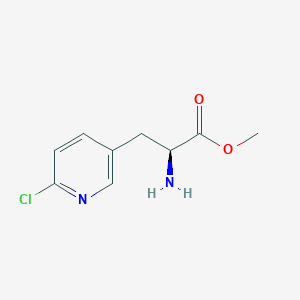
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)

![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)

